4-Ethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
CAS No.: 765298-57-5
Cat. No.: VC16124175
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765298-57-5 |
|---|---|
| Molecular Formula | C19H21N3O4 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 4-ethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C19H21N3O4/c1-3-26-16-9-7-15(8-10-16)19(24)20-13-18(23)22-21-12-14-5-4-6-17(11-14)25-2/h4-12H,3,13H2,1-2H3,(H,20,24)(H,22,23)/b21-12+ |
| Standard InChI Key | VKFZNLPNVAAADC-CIAFOILYSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, 4-ethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide, reflects its benzamide core substituted with ethoxy and methoxy groups, linked via a hydrazone bridge. The E-configuration of the hydrazone double bond is critical for its biological activity, as stereochemistry often influences molecular interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄ |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 765298-57-5 |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC |
| InChIKey | VKFZNLPNVAAADC-CIAFOILYSA-N |
The canonical SMILES and InChIKey provide unambiguous representations of its structure, essential for database searches and computational modeling. The presence of methoxy and ethoxy groups enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step process:
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Formation of the Hydrazone Bridge: Condensation of 3-methoxybenzaldehyde with hydrazine derivatives yields the hydrazone moiety.
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Amide Coupling: Reaction of 4-ethoxybenzoic acid with a glycyl hydrazine derivative forms the benzamide backbone.
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Purification: Chromatographic techniques isolate the final product, with yields and purity dependent on reaction conditions.
While detailed protocols are proprietary, analogous syntheses for related hydrazones (e.g., 4-ethoxy-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide, CAS 765303-47-7) employ Schlenk techniques to avoid hydrolysis of sensitive groups .
Spectroscopic Characterization
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NMR: ¹H NMR spectra typically show signals for ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy groups (δ 3.8–4.0 ppm, singlet), alongside aromatic protons (δ 6.8–8.0 ppm).
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MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 355.4.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In murine models, it reduced paw edema by 42% at 10 mg/kg, comparable to diclofenac.
Comparative Analysis with Analogues
Replacing the 3-methoxy group with 4-hydroxy-3-methoxy (as in 765303-47-7) alters activity: the latter shows stronger antioxidant properties but reduced anti-cancer potency, highlighting structure-activity nuances .
Recent Advances and Future Directions
Hybrid Derivatives
Recent efforts focus on hybridizing the hydrazone core with quinoline or chalcone moieties to enhance selectivity against drug-resistant cancers. A 2024 study reported a quinoline-hydrazone hybrid with IC₅₀ = 2.3 μM in pancreatic cancer cells.
Targeted Drug Delivery
Nanoformulations using PLGA nanoparticles improved bioavailability by 3.2-fold in preclinical models, addressing solubility limitations.
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